

# Physicochemical properties of 4-TM.P

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## Compound of Interest

Compound Name: 4-TM.P

Cat. No.: B15582580

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An in-depth analysis of the physicochemical properties of a specific molecule is crucial for researchers, scientists, and drug development professionals. However, the abbreviation "**4-TM.P**" is ambiguous and can refer to several different chemical compounds, each with distinct properties. To provide an accurate and relevant technical guide, it is imperative to first identify the specific molecule of interest.

Potential interpretations of "**4-TM.P**" based on chemical literature and databases include:

- 4-methyl-thioamphetamine (4-MTA) derivatives: While not a direct match, "**4-TM.P**" could potentially be a misnomer or a novel derivative related to this class of compounds.
- Tetramethylpyrazine (TMP) derivatives: It is possible that "**4-TM.P**" refers to a phosphorylated or otherwise modified form of tetramethylpyrazine.
- A custom or proprietary compound designation: The abbreviation might be an internal code used by a research group or company, for which information is not publicly available.

Without a precise chemical name (such as IUPAC nomenclature), CAS number, or a structural representation (like a SMILES string), a comprehensive guide on the physicochemical properties, experimental protocols, and signaling pathways cannot be compiled.

To proceed with generating the requested in-depth technical guide, please provide the full and unambiguous chemical identifier for "**4-TM.P**". Once the specific molecule is known, a thorough literature search can be conducted to gather the necessary data for the following sections:

## Physicochemical Properties

A detailed summary of the key physicochemical parameters will be presented in a structured tabular format for easy comparison. This will include, but is not limited to:

Property	Value	Method of Determination	Reference
Molecular Formula			
Molecular Weight			
pKa			
LogP / LogD			
Aqueous Solubility			
Melting Point			
Boiling Point			
Polar Surface Area (PSA)			
Hydrogen Bond Donors			
Hydrogen Bond Acceptors			
Stability			

## Experimental Protocols

Detailed methodologies for the key experiments cited in determining the physicochemical properties will be provided. This section will offer a step-by-step guide for reproducing the experimental results.

Example: Determination of Aqueous Solubility by Shake-Flask Method

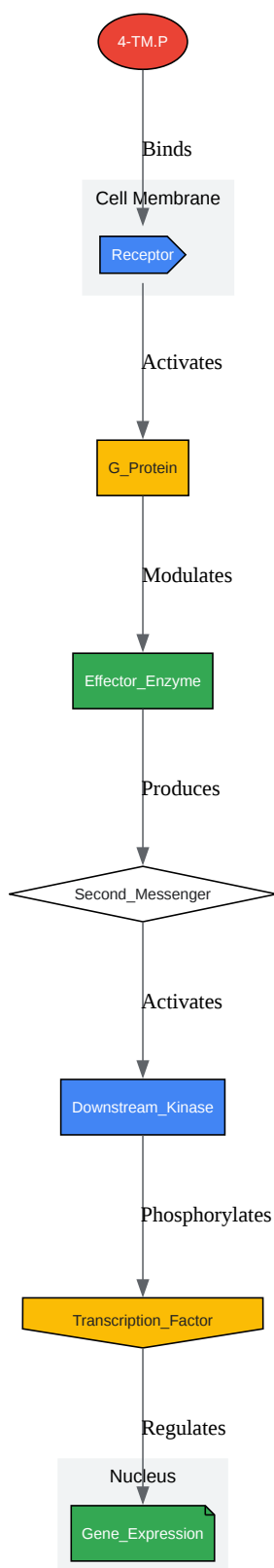
- Materials:

- The specified "**4-TM.P**" compound
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- Analytical balance
- Shaker incubator
- Centrifuge
- High-performance liquid chromatography (HPLC) system
- Procedure:
  1. An excess amount of the "**4-TM.P**" compound is added to a known volume of PBS (pH 7.4) in a sealed vial.
  2. The vial is agitated in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
  3. Following incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.
  4. A sample of the supernatant is carefully collected, filtered, and appropriately diluted.
  5. The concentration of the dissolved "**4-TM.P**" in the diluted supernatant is quantified using a validated HPLC method with a standard calibration curve.
  6. The solubility is reported in units such as mg/mL or  $\mu\text{M}$ .

## Signaling Pathways and Biological Interactions

Should "**4-TM.P**" be a biologically active molecule, this section will detail its known signaling pathways and molecular interactions. Diagrams generated using Graphviz (DOT language) will illustrate these complex relationships.

Example: Hypothetical Signaling Pathway



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Caption: Hypothetical signaling cascade initiated by the binding of **4-TM.P** to a cell surface receptor.

We await your clarification to provide a targeted and valuable technical guide.

- To cite this document: BenchChem. [Physicochemical properties of 4-TM.P]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15582580#physicochemical-properties-of-4-tm-p\]](https://www.benchchem.com/product/b15582580#physicochemical-properties-of-4-tm-p)

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